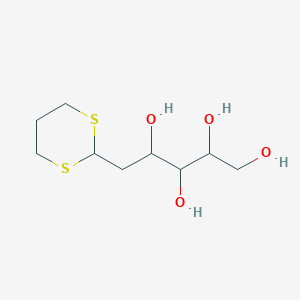

5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18O4S2 |

|---|---|

Molecular Weight |

254.4 g/mol |

IUPAC Name |

5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C9H18O4S2/c10-5-7(12)9(13)6(11)4-8-14-2-1-3-15-8/h6-13H,1-5H2 |

InChI Key |

QEXXJUJGCKXSRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)CC(C(C(CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 1,3 Dithian 2 Yl Pentane 1,2,3,4 Tetrol and Analogues

Strategies for the Construction of the Pentane-1,2,3,4-tetrol (B1208840) Backbone

The creation of the C5 tetrol framework is a critical first step, demanding methods that can reliably establish the four contiguous stereocenters. Both stereoselective and convergent approaches are viable pathways to this key intermediate.

Stereoselective Approaches to 1,2,3,4-Tetrol Formation

The stereoselective synthesis of 1,2,3,4-tetrols often relies on the dihydroxylation of unsaturated precursors. The directing influence of existing hydroxyl groups can be harnessed to achieve high levels of diastereoselectivity in the formation of subsequent diols. researchgate.netrsc.org For instance, the catalytic dihydroxylation of a polybutadiene (B167195) derivative containing an allylic alcohol has been shown to proceed with high selectivity, a principle that can be applied to smaller molecule synthesis. rsc.org

A plausible synthetic route to a pentane-1,2,3,4-tetrol could commence with a chiral pool starting material or involve an asymmetric catalytic reaction to set the initial stereocenter. Subsequent substrate-controlled diastereoselective reactions would then be employed to introduce the remaining hydroxyl groups. Key reactions in this approach include Sharpless asymmetric dihydroxylation or epoxidation followed by regioselective ring-opening.

| Reaction | Reagents and Conditions | Key Features |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β, OsO4 (cat.), t-BuOH/H2O | Establishes two adjacent stereocenters with high enantioselectivity. |

| Substrate-Controlled Dihydroxylation | OsO4 (cat.), NMO, acetone (B3395972)/H2O | The stereochemistry of existing hydroxyl groups directs the facial selectivity of the dihydroxylation. |

| Asymmetric Epoxidation | Ti(OiPr)4, (+)- or (-)-DET, TBHP | Creates a chiral epoxide which can be opened to a diol. |

Convergent Synthesis via Coupling of Polyol Precursors

Convergent strategies offer an alternative approach where smaller, functionalized polyol fragments are coupled to assemble the pentane-1,2,3,4-tetrol backbone. This method can be advantageous for building complexity rapidly and for the synthesis of libraries of analogs. A key challenge in this approach is the development of efficient and selective coupling reactions that are compatible with the multiple hydroxyl groups, which often require careful protection and deprotection strategies. nih.gov

One such strategy could involve the coupling of a two-carbon nucleophile with a three-carbon electrophile, both derived from chiral starting materials. For example, a protected glyceraldehyde derivative could serve as the three-carbon unit, while a protected glycolaldehyde (B1209225) equivalent could provide the remaining two carbons.

Installation of the 1,3-Dithiane (B146892) Moiety

With the pentane-1,2,3,4-tetrol backbone in hand, the next critical stage is the introduction of the 1,3-dithiane group at the C5 position. This can be achieved through two primary methods: thioacetalization of a precursor aldehyde or alkylation with a lithiated dithiane.

Thioacetalization Reactions with Pentane-1,2,3,4-tetraldehyde Precursors

This approach involves the oxidation of the primary alcohol of the pentane-1,2,3,4-tetrol to the corresponding aldehyde, followed by thioacetalization with 1,3-propanedithiol (B87085). The oxidation must be selective for the primary hydroxyl group in the presence of four secondary hydroxyls, which can be achieved using mild and selective reagents such as a Parikh-Doering oxidation or a Swern oxidation.

The subsequent thioacetalization is typically catalyzed by a Lewis or Brønsted acid. researchgate.netresearchgate.net The choice of catalyst and reaction conditions is crucial to avoid side reactions and ensure high yields, especially with a polyhydroxylated substrate.

| Reaction Step | Reagents and Conditions | Key Considerations |

| Selective Oxidation | SO3·pyridine (B92270), Et3N, DMSO/CH2Cl2 (Parikh-Doering) | Mild conditions minimize over-oxidation and side reactions. |

| Thioacetalization | 1,3-propanedithiol, BF3·OEt2 (cat.), CH2Cl2 | Lewis acid catalysis is effective but must be controlled to prevent decomposition of the polyol. |

Alkylation Reactions Utilizing 2-Lithio-1,3-Dithiane with Functionalized Polyols

An alternative and powerful strategy involves the use of 2-lithio-1,3-dithiane as a nucleophile to displace a suitable leaving group on a protected pentane-1,2,3,4-tetrol derivative. researchgate.net This umpolung approach allows for the formation of the C-C bond at the desired position with the dithiane moiety already in place.

This method necessitates the regioselective functionalization of the primary hydroxyl group of the tetrol to install a good leaving group, such as a tosylate or a halide. The remaining secondary hydroxyl groups must be protected to prevent unwanted side reactions with the highly basic 2-lithio-1,3-dithiane.

The success of the alkylation strategy hinges on careful chemo- and regioselective manipulations of the polyol. researchgate.net The primary hydroxyl group is generally more reactive towards many reagents than the secondary hydroxyls, allowing for its selective tosylation or halogenation. researchgate.net However, the choice of protecting groups for the secondary hydroxyls is critical. They must be stable to the strongly basic and nucleophilic conditions of the dithiane alkylation and yet be removable without affecting the newly formed dithiane.

The reaction of 2-lithio-1,3-dithiane with primary alkyl arenesulfonates, such as tosylates, has been shown to be an effective method for C-C bond formation. organic-chemistry.org This reaction proceeds well at room temperature and can provide high yields of the desired 2-alkyl-1,3-dithiane. organic-chemistry.org

| Reaction Step | Reagents and Conditions | Key Considerations |

| Regioselective Tosylation | p-TsCl, pyridine, CH2Cl2, 0 °C to rt | Selective activation of the primary hydroxyl group. |

| Protection of Secondary Hydroxyls | e.g., Ac2O, pyridine or TBSCl, imidazole, DMF | Acetyl or silyl (B83357) ethers are common choices, but their stability to the alkylation conditions must be considered. |

| Dithiane Alkylation | 2-Lithio-1,3-dithiane, THF, -78 °C to rt | The lithiated dithiane is a strong nucleophile and base, requiring careful control of the reaction temperature and stoichiometry. |

Optimization of Corey-Seebach Reaction Conditions for Polyhydroxylated Substrates

The Corey-Seebach reaction is a cornerstone in the synthesis of complex molecules, enabling the formation of carbon-carbon bonds by exploiting the "umpolung" or inverted polarity of a carbonyl group, which is masked as a 1,3-dithiane. The dithiane is deprotonated, typically with a strong base like n-butyllithium, to generate a nucleophilic acyl anion equivalent that can react with various electrophiles.

When applied to polyhydroxylated substrates, such as precursors to 5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol, several challenges arise. The acidic protons of the multiple hydroxyl groups can compete with the C-2 proton of the dithiane during the deprotonation step, necessitating the use of excess base or prior protection of the hydroxyls. Furthermore, the solubility of highly polar polyhydroxylated compounds in the nonpolar solvents (like THF) typically used for these reactions can be low, impeding reaction efficiency.

Optimization of reaction conditions is therefore critical. Key parameters that are often adjusted include the choice of base, solvent, temperature, and the nature of the electrophile. For instance, the reaction of a lithiated dithiane with a protected polyhydroxylated aldehyde or epoxide is a common strategy. Stoichiometry and temperature have been identified as crucial factors for achieving selective C-C bond formation with various electrophiles when using polyhydroxylated dithioacetal derivatives. The use of additives, such as HMPA, can sometimes facilitate challenging couplings by breaking up organolithium aggregates.

| Parameter | Condition/Reagent | Purpose/Consideration | Reference |

|---|---|---|---|

| Base | n-Butyllithium (n-BuLi) | Standard base for deprotonating 1,3-dithiane. May require >1 equivalent if substrate has acidic protons. |

Protecting Group Strategies for Polyol Functionalities

The synthesis of polyhydroxylated compounds like this compound is critically dependent on the use of protecting groups. These groups temporarily mask the reactive hydroxyl functionalities, preventing unwanted side reactions and allowing for regioselective chemical transformations at other sites of the molecule. The choice of protecting groups is governed by their stability to the planned reaction conditions and the ease with which they can be removed later in the synthetic sequence.

Selective Protection of Hydroxyl Groups

In a polyol chain, the hydroxyl groups often exhibit different reactivities, which can be exploited for selective protection. Primary hydroxyls are generally more reactive and less sterically hindered than secondary hydroxyls, allowing them to be selectively targeted.

Sterically Hindered Silyl Ethers : Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) will preferentially react with a primary hydroxyl group over secondary ones.

Acetal (B89532) and Ketal Formation : In molecules with 1,2- or 1,3-diol units, cyclic acetals or ketals (such as acetonides from acetone or benzylidene acetals from benzaldehyde) can be formed. This is a common strategy for precursors derived from carbohydrates.

Enzymatic Reactions : Lipases can catalyze the regioselective acylation of polyols, offering a green chemistry approach to selective protection. For instance, Candida antarctica lipase (B570770) B (CAL-B) is widely used for this purpose.

Polymer-Supported Reagents : Insoluble polymer resins containing groups like trityl chloride have been used to selectively block a single primary alcohol in a polyhydroxy compound.

Orthogonal Deprotection Techniques

In a multi-step synthesis, it is often necessary to deprotect different hydroxyl groups at various stages. This is achieved through an orthogonal protecting group strategy, where each class of protecting group can be removed by a specific set of reagents without affecting the others. This approach provides precise control over the sequence of synthetic transformations.

A classic example involves the simultaneous use of silyl ethers and benzyl (B1604629) ethers. Silyl ethers (like TBDMS) are stable to a wide range of conditions but are readily cleaved by fluoride (B91410) sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). Benzyl ethers (Bn) are robust to many reagents but can be selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). The development of various substituted benzyl ethers allows for even finer control, as their reactivity towards hydrogenolysis can be tuned.

| Protecting Group Pair | Group 1 (Deprotection) | Group 2 (Deprotection) | Orthogonality Principle | Reference |

|---|---|---|---|---|

| Silyl / Benzyl | TBDMS (Fluoride, e.g., TBAF) | Benzyl (Hydrogenolysis, e.g., H₂, Pd/C) | Acid/Base vs. Reduction |

Diastereoselective and Enantioselective Synthesis

Controlling the absolute and relative stereochemistry of the four contiguous stereocenters in the pentanetetrol backbone is a significant synthetic challenge. Diastereoselective and enantioselective methods are employed to ensure the formation of the desired stereoisomer.

Chiral Auxiliaries and Catalysts in Stereocontrol

Asymmetric synthesis can be achieved by temporarily attaching a chiral auxiliary to the substrate. This auxiliary directs the approach of a reagent to one face of the molecule, leading to a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recycled. Evans oxazolidinones and pseudoephedrine amides are well-known examples used to direct additions to α,β-unsaturated systems. In the context of the target molecule, a chiral auxiliary could be attached to a pentenoyl substrate, followed by dithiane addition and subsequent stereoselective elaboration of the double bond.

Alternatively, the reaction can be guided by a chiral catalyst. This approach is often more atom-economical. For instance, the enantioselective addition of an alkyne to an aldehyde, a reaction that can build chiral alcohol moieties, has been successfully catalyzed by chiral BINOL-based systems. Similarly, chiral gold catalysts bearing ligands derived from TADDOL have been used to achieve highly enantioselective cyclizations in the synthesis of dithia-containing helical molecules, demonstrating the potential for catalytic stereocontrol in complex dithiane systems.

Exploitation of Pre-existing Chirality in Pentane-1,2,3,4-tetrol Synthons

A powerful and common strategy for synthesizing enantiomerically pure complex molecules is to start from the "chiral pool"—a collection of inexpensive, readily available, and enantiopure natural products. For a pentanetetrol structure, pentose (B10789219) sugars such as D-ribose, D-xylose, or L-arabinose are ideal starting materials.

In this approach, the inherent chirality of the sugar is used to establish the stereochemistry of the final product. The synthesis begins with the chosen sugar, which is then chemically modified. For example, the aldehyde of a protected pentose can be reacted with 2-lithio-1,3-dithiane. A related strategy involves the alkylation of a lithiated dithiane with a chiral epoxide derived from a sugar, such as a glycidol (B123203) derivative, to stereoselectively install a portion of the polyol chain. This method leverages the pre-existing stereocenters of the starting material to direct the formation of new ones, providing a reliable pathway to the desired diastereomer.

Stereochemical and Conformational Analysis

Configurational Assignment of Stereocenters in the Tetrol Moiety

The pentane-1,2,3,4-tetrol (B1208840) portion of the molecule contains four distinct stereocenters at positions C1, C2, C3, and C4. The configuration of each of these chiral centers is assigned as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules. This system ranks the four substituents attached to each stereocenter based on atomic number.

Table 1: Potential Stereoisomers of the Pentane-1,2,3,4-tetrol Moiety This interactive table outlines the possible combinations of stereoconfigurations for the four chiral centers in the tetrol chain.

| Stereocenter C1 | Stereocenter C2 | Stereocenter C3 | Stereocenter C4 |

| R | R | R | R |

| S | S | S | S |

| R | R | R | S |

| S | S | S | R |

| R | R | S | R |

| S | S | R | S |

| R | S | R | R |

| S | R | S | S |

| R | R | S | S |

| S | S | R | R |

| R | S | R | S |

| S | R | S | R |

| R | S | S | R |

| S | R | R | S |

| R | S | S | S |

| S | R | R | R |

Conformational Preferences of the 1,3-Dithiane (B146892) Ring in Substituted Systems

The 1,3-dithiane ring, like cyclohexane, is not planar and adopts a chair conformation to minimize angular and torsional strain. youtube.com This six-membered ring containing two sulfur atoms at positions 1 and 3 is a key functional group, often used as a protecting group for carbonyls or as an acyl anion equivalent in synthesis. youtube.comresearchgate.netorganic-chemistry.org Its conformational behavior is a critical aspect of its chemistry.

The 1,3-dithiane ring undergoes a dynamic process of ring inversion, or "ring-flipping," where one chair conformation converts into the other. During this interconversion, all axial bonds become equatorial, and all equatorial bonds become axial. The energy barrier for this process in the parent 1,3-dithiane is lower than that of cyclohexane, partly due to the longer carbon-sulfur bonds (approx. 1.81 Å) and smaller C-S-C bond angles compared to the C-C-C framework of cyclohexane. This results in a more flexible ring system.

In 5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol, the pentane-tetrol chain is a substituent at the C2 position of the dithiane ring. Substituents on a dithiane ring can occupy either an axial or an equatorial position. Generally, bulky substituents preferentially occupy the equatorial position to avoid steric strain arising from 1,3-diaxial interactions. youtube.com These are repulsive interactions between an axial substituent and the axial protons (or other groups) at the C4 and C6 positions of the ring.

Given the significant steric bulk of the pentane-1,2,3,4-tetrol group, it is expected to have a strong preference for the equatorial position. This preference locks the dithiane ring into a conformation where the large substituent points away from the ring, minimizing steric hindrance. The energetic cost of placing such a large group in the axial position would make the alternative chair conformation highly unfavorable.

Table 2: Representative Conformational A-Values A-values quantify the energetic preference for a substituent to be in the equatorial position. While a specific A-value for the pentane-tetrol group is not documented, values for related groups illustrate the principle.

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -CH(CH₃)₂ | 2.1 |

| -C(CH₃)₃ | >4.0 |

| Pentane-tetrol | Expected to be very large |

Stereoelectronic Effects and Non-Covalent Interactions

Beyond simple sterics, subtle electronic effects also influence the structure. Stereoelectronic effects involve the interaction of electron orbitals that depends on the spatial arrangement of atoms. youtube.comnih.gov In the 1,3-dithiane system, notable effects include hyperconjugative interactions between the C-S bonds and adjacent C-H bond orbitals. acs.org The presence of the two sulfur atoms introduces the anomeric effect, where lone pairs on the sulfur atoms can donate electron density into the antibonding orbital (σ*) of an adjacent axial C-H or C-C bond, leading to stabilization.

Furthermore, the molecule is capable of forming various non-covalent interactions. youtube.com The four hydroxyl groups on the pentane-tetrol chain can act as both hydrogen bond donors and acceptors. This allows for the possibility of intramolecular hydrogen bonding between the hydroxyl groups, which could significantly influence the preferred conformation of the flexible side chain. Hydrogen bonding could also potentially occur between the hydroxyl protons and the lone pairs of the sulfur atoms in the dithiane ring, further stabilizing certain three-dimensional arrangements.

Diastereomeric and Enantiomeric Purity Assessment Methodologies

Given the large number of possible stereoisomers, the assessment of diastereomeric and enantiomeric purity is critical in the synthesis and characterization of this compound.

Diastereomeric Purity: Diastereomers have different physical properties and can be distinguished and quantified using several standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for assessing diastereomeric purity. nih.gov The different spatial environments of nuclei in diastereomers result in distinct chemical shifts and coupling constants.

High-Performance Liquid Chromatography (HPLC): Non-chiral HPLC can often separate diastereomers due to their different polarities and interactions with the stationary phase.

Enantiomeric Purity: Enantiomers have identical physical properties in a non-chiral environment, requiring specialized methods for their separation and quantification.

Chiral HPLC: This is the most common method for determining enantiomeric excess (ee). It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

NMR with Chiral Derivatizing Agents: The sample can be reacted with a chiral agent to form a pair of diastereomers, which can then be distinguished and quantified by standard NMR.

Table 3: Methodologies for Stereochemical Purity Assessment

| Purity Type | Primary Method | Principle of Operation |

| Diastereomeric | NMR Spectroscopy | Diastereomers are chemically distinct, leading to different NMR spectra. |

| Diastereomeric | Standard HPLC | Differences in polarity and structure allow for chromatographic separation. |

| Enantiomeric | Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov |

| Enantiomeric | NMR with Chiral Agents | Conversion of enantiomers into diastereomers, which are NMR-distinguishable. |

Reactivity and Transformational Chemistry

Reactivity of the 2-Substituted 1,3-Dithiane (B146892) Nucleophile

The 1,3-dithiane group is a cornerstone of modern synthetic chemistry, primarily for its role in "umpolung" or polarity inversion. youtube.com The C-2 carbon, which is electrophilic in the corresponding aldehyde, becomes nucleophilic upon deprotonation. For a 2-substituted dithiane like 5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol, this deprotonation generates a stabilized carbanion that can engage with a wide array of electrophiles to form new carbon-carbon bonds. quimicaorganica.org The stability of this anion is attributed to the polarizability of the adjacent sulfur atoms and the potential involvement of their d-orbitals. youtube.com

The generation of the key nucleophile, the 2-lithio-1,3-dithiane derivative, is typically achieved by treating the parent compound with a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. uwindsor.caresearchgate.net For 2-substituted dithianes, which are generally less acidic than the parent 1,3-dithiane, stronger bases like tert-butyllithium (B1211817) (t-BuLi) or the inclusion of additives like hexamethylphosphoramide (B148902) (HMPA) or tetramethylethylenediamine (TMEDA) may be necessary to facilitate complete deprotonation and enhance reactivity. uwindsor.ca

Once generated, the dithiane anion derived from this compound is a powerful nucleophile capable of reacting with various electrophiles. This allows for the introduction of a second substituent at the C-2 position, effectively creating a masked quaternary carbon center. The reaction with primary alkyl halides, such as iodides or bromides, typically proceeds via an SN2 mechanism, leading to the formation of a new C-C bond. uwindsor.ca This method provides a direct route to elaborate the carbon skeleton.

Table 1: Examples of Functionalization at the Dithiane Anion Center

| Electrophile | Reagent Example | Product Structure (after reaction with lithiated dithiane) |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | 2-Methyl-2-(4,5,6,7-tetrahydroxyheptyl)-1,3-dithiane |

| Alkyl Triflate | Ethyl Triflate (EtOTf) | 2-Ethyl-2-(4,5,6,7-tetrahydroxyheptyl)-1,3-dithiane |

Note: The polyol chain is abbreviated for clarity in the product description. The reaction assumes prior protection of the hydroxyl groups to prevent interference with the strong base.

The nucleophilic dithiane anion readily adds to the electrophilic carbon of carbonyl groups. quimicaorganica.orgscribd.com Reaction with aldehydes and ketones results in the formation of a tetrahedral intermediate which, upon aqueous workup, yields a β-hydroxy dithiane derivative. scribd.com This reaction is a fundamental C-C bond-forming process, creating a new stereocenter at the former carbonyl carbon. The reaction with α,β-unsaturated ketones generally favors 1,2-addition to the carbonyl group over 1,4-conjugate addition, especially in the absence of additives like HMPA. researchgate.net Reactions with esters are also possible, leading to the formation of acyl dithianes, which are precursors to α-keto compounds. youtube.com

Table 2: Reactions of the Dithiane Anion with Carbonyl Compounds

| Carbonyl Compound | Reagent Example | Product Type (after workup) |

|---|---|---|

| Aldehyde | Acetaldehyde | β-Hydroxy dithiane |

| Ketone | Acetone (B3395972) | β-Hydroxy dithiane (tertiary alcohol) |

| Ester | Ethyl Benzoate | α-Acyl dithiane |

Epoxides are excellent electrophiles for the dithiane anion. The nucleophilic attack occurs at one of the epoxide carbons, leading to a ring-opening reaction that proceeds with inversion of stereochemistry, consistent with an SN2 mechanism. scribd.comorganic-chemistry.org This transformation results in the formation of a γ-hydroxy dithiane, adding a three-carbon chain with a terminal hydroxyl group. youtube.comscribd.com Beyond epoxides, the dithiane anion can also react with other electrophiles such as nitriles to form intermediates that hydrolyze to dicarbonyl compounds, and with carbon dioxide to yield a carboxylic acid derivative after workup. scribd.com

Table 3: Reactions of the Dithiane Anion with Epoxides and Other Electrophiles

| Electrophile | Reagent Example | Product Type (after workup) |

|---|---|---|

| Epoxide | Ethylene Oxide | γ-Hydroxy dithiane |

| Nitrile | Acetonitrile | β-Keto dithiane (after hydrolysis) |

| Carbon Dioxide | CO₂ (gas) | α-Dithiane carboxylic acid |

Transformations of the Polyol Chain

The pentane-1,2,3,4-tetrol (B1208840) chain possesses four hydroxyl groups: one primary (C-1) and three secondary (C-2, C-3, C-4). This arrangement provides a rich platform for chemical transformations, including selective protection and cyclization reactions. The differing steric and electronic environments of the hydroxyl groups allow for regioselective modifications. nih.gov

The selective protection of hydroxyl groups is crucial for orchestrating multi-step syntheses involving polyfunctional molecules. organic-chemistry.org In the case of this compound, the primary hydroxyl group is sterically less hindered and generally more reactive than the secondary ones, enabling its selective derivatization. nih.gov

Silyl (B83357) Ethers: Bulky silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) will preferentially react with the primary C-1 hydroxyl group.

Trityl Ethers: Trityl chloride (TrCl) is another bulky reagent used for the selective protection of primary alcohols.

Cyclic Acetals/Ketals: Adjacent diols (e.g., C-1/C-2, C-2/C-3, or C-3/C-4) can be protected simultaneously by reacting the molecule with an aldehyde or ketone (e.g., acetone or benzaldehyde) under acidic catalysis to form five- or six-membered cyclic acetals or ketals. nih.gov The relative stability of the resulting rings often governs the regiochemical outcome.

Esterification: Regioselective acylation can be achieved under controlled conditions. For instance, tin-mediated acylations or specific catalytic methods can differentiate between hydroxyl groups of varying reactivity. nih.gov

Table 4: Strategies for Selective Derivatization of the Polyol Chain

| Reagent/Method | Target Hydroxyl(s) | Protecting Group | Comments |

|---|---|---|---|

| TBDMSCl, Imidazole | Primary (C-1) | tert-Butyldimethylsilyl (TBDMS) | High selectivity for the least sterically hindered alcohol. nih.gov |

| Acetone, H⁺ | Vicinal Diols (e.g., C-1/C-2) | Isopropylidene (Acetonide) | Forms a cyclic ketal, useful for protecting 1,2-diols. nih.gov |

| Benzaldehyde, ZnCl₂ | Vicinal Diols | Benzylidene Acetal (B89532) | Forms a cyclic acetal, regioselectivity depends on ring stability. |

The proximity of the four hydroxyl groups allows for various intramolecular cyclization reactions, typically under acidic or basic conditions, to form cyclic ethers. acs.org These reactions often involve the nucleophilic attack of one hydroxyl group on another, which has been activated as a leaving group (e.g., a tosylate), or direct acid-catalyzed dehydration. The regiochemical outcome is governed by the relative stability of the resulting ring systems (e.g., five-membered tetrahydrofuran vs. six-membered tetrahydropyran (B127337) rings), as described by Baldwin's rules. For example, cyclization between the C-1 and C-4 hydroxyls would lead to the formation of a stable five-membered tetrahydrofuran ring.

Table 5: Plausible Intramolecular Cyclization Products

| Reacting Hydroxyls | Conditions | Ring System Formed | Product Class |

|---|---|---|---|

| C-1 and C-4 | Acid catalyst (e.g., H₂SO₄), heat | Tetrahydrofuran | Anhydro-polyol |

| C-1 and C-5 (Hypothetical Aldehyde) | Acid or Base | Tetrahydropyran | Hemiacetal |

| C-2 and C-5 (Hypothetical Aldehyde) | Acid or Base | Tetrahydropyran | Hemiacetal |

Note: Cyclizations involving a hypothetical aldehyde at C-5 would first require deprotection of the dithiane and subsequent intramolecular hemiacetal formation.

Chemoselective Cleavage and Derivatization of the Dithiane Unit

The 1,3-dithiane ring in this compound can be viewed as a protected form of an aldehyde. A crucial set of reactions, therefore, involves the deprotection or transformation of this moiety. The presence of the tetrol (four hydroxyl groups) backbone requires that these transformations be highly chemoselective to avoid unwanted side reactions with the alcohol groups.

The most common transformation of the 1,3-dithiane group is its reversion to the original carbonyl functionality, a process known as deprotection or dethioacetalization. asianpubs.orgorganic-chemistry.org This reaction converts the dithiane into an aldehyde, yielding Hexane-1,2,3,4,5-pentol-6-al. Given the polyhydroxy nature of the substrate, mild and selective reagents are essential to preserve the integrity of the tetrol chain. organic-chemistry.org

A variety of methods have been developed for this purpose, often involving oxidative hydrolysis or the use of metal-based reagents. asianpubs.org

Mercury(II)-Based Reagents: Historically, mercury(II) salts like mercury(II) chloride (HgCl₂) and mercury(II) oxide (HgO) have been standard for dithiane cleavage. More recently, mercury(II) nitrate (B79036) trihydrate has been used in a solvent-free, solid-state method that can rapidly and efficiently yield the parent carbonyl compound. nih.gov The reaction proceeds by grinding the dithiane substrate with the mercury salt, offering a mild and fast conversion. nih.gov

Iodine-Mediated Cleavage: A milder and less toxic alternative involves the use of molecular iodine (I₂) as a catalyst in conjunction with an oxidant. One such system uses 30% hydrogen peroxide (H₂O₂) with a catalytic amount of iodine in an aqueous micellar system, which can proceed under neutral conditions without causing overoxidation. organic-chemistry.orglookchem.com Another effective reagent is o-iodoxybenzoic acid (IBX), which can hydrolyze thioacetals in water under neutral conditions, often facilitated by β-cyclodextrin. organic-chemistry.org

Photochemical Deprotection: The dithiane ring can be cleaved under photochemical conditions. researchgate.net This process can involve a sensitizer, such as a 2,4,6-thiapyrylium salt, which initiates an electron transfer from the dithiane. researchgate.net The resulting radical cation undergoes fragmentation, and in the presence of oxygen, the reaction proceeds to form the carbonyl compound. researchgate.net

The table below summarizes various reagent systems for the conversion of a 1,3-dithiane to a carbonyl group, which are applicable to this compound.

| Reagent System | Conditions | Key Features | Citations |

| Mercury(II) Nitrate Trihydrate | Solid-state, grinding, 1-4 min | Fast, efficient, solvent-free | nih.gov |

| H₂O₂ / Iodine (catalytic) | Aqueous SDS, room temp. | Mild, neutral pH, avoids overoxidation | organic-chemistry.orglookchem.com |

| o-Iodoxybenzoic acid (IBX) | Water, with β-cyclodextrin, room temp. | Neutral conditions, environmentally benign | organic-chemistry.org |

| Polyphosphoric acid / Acetic acid | 25-45 °C, 3-8 h | Inexpensive reagents | asianpubs.org |

| 2,4,6-Triphenylthiopyrylium Salt | Photolysis (λ = 350 nm), MeCN | Requires oxygen, proceeds via radical cation | researchgate.net |

Instead of reverting to a carbonyl, the dithiane group can be completely removed and replaced with two hydrogen atoms through reductive desulfurization. This transformation converts the this compound into hexane-1,2,3,4-tetrol. This reaction is a powerful tool for C-C bond formation when the dithiane is used as an acyl anion equivalent, followed by reduction. organic-chemistry.orgprinceton.edu

Raney Nickel: The classic reagent for this transformation is Raney Nickel (Raney Ni), a fine-grained nickel-aluminum alloy. princeton.edu The hydrogenolysis reaction involves heating the dithiane with an active form of Raney Ni in a solvent like ethanol. This process effectively cleaves the carbon-sulfur bonds and saturates them with hydrogen.

Metal-Free Reduction: More recent developments have introduced metal-free alternatives. A combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in an appropriate solvent like dichloromethane (B109758) can achieve the reductive desulfurization of benzylic dithioketals. researchgate.net This method is noted for its mild conditions at room temperature and tolerance for a wide range of functional groups, making it suitable for polyhydroxylated substrates. researchgate.net

The table below details methods for the reductive desulfurization of the dithiane unit.

| Reagent System | Conditions | Expected Product from Substrate | Citations |

| Raney Nickel | Ethanol, reflux | Hexane-1,2,3,4-tetrol | princeton.edu |

| TMSCl / NaI | Dichloromethane, room temp. | Hexane-1,2,3,4-tetrol | researchgate.net |

Beyond cleavage, the sulfur atoms of the dithiane ring are susceptible to oxidation, leading to derivatives like sulfoxides and sulfones. These transformations can alter the reactivity of the ring and are performed under controlled conditions to avoid cleavage back to the carbonyl. researchgate.net The presence of multiple hydroxyl groups on the pentane (B18724) chain necessitates the use of chemoselective oxidizing agents that will preferentially oxidize the sulfur atoms.

Formation of Sulfoxides: The oxidation of a 1,3-dithiane to a 1,3-dithiane 1-oxide can be achieved using one equivalent of a suitable oxidizing agent. For example, singlet oxygen has been shown to furnish synthetically useful yields of 1,3-dithiolane (B1216140) 1-oxides, a reaction pathway that is analogous for 1,3-dithianes. researchgate.net This transformation maintains the cyclic structure while introducing an oxygen atom onto one of the sulfur atoms.

Formation of Disulfones: With stronger oxidizing conditions or an excess of the oxidizing agent, both sulfur atoms can be oxidized to form a 1,3-dithiane 1,1,3,3-tetraoxide (a disulfone). Reagents such as peroxy acids (e.g., m-CPBA) are commonly used for this purpose.

These oxidative transformations are significant as they modify the electronic properties of the dithiane moiety, which can be useful in subsequent synthetic steps.

| Transformation | Reagent(s) | Product Class | Citations |

| Monosulfoxidation | Singlet Oxygen (¹O₂) | 1,3-Dithiane 1-oxide | researchgate.net |

| Disulfoxidation | m-Chloroperoxybenzoic acid (m-CPBA) (excess) | 1,3-Dithiane 1,1,3,3-tetraoxide | uwindsor.ca |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Analysis

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For 5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol, with a molecular formula of C₉H₁₈O₄S₂, the theoretical exact mass can be calculated. chemicalbook.com An experimental HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion, would be expected to yield a value in very close agreement with this theoretical mass, thereby confirming the molecular formula.

Common adducts, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺, are typically observed in the positive ion mode. The high-resolution data allows for the confident assignment of these ions, distinguishing them from potential impurities.

Table 1: Theoretical and Expected HRMS Data for C₉H₁₈O₄S₂

| Ion Adduct | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₉O₄S₂⁺ | 255.0668 |

| [M+Na]⁺ | C₉H₁₈NaO₄S₂⁺ | 277.0488 |

| [M+K]⁺ | C₉H₁₈KO₄S₂⁺ | 293.0227 |

Note: Data is theoretical and serves as an illustrative example of expected results.

Further analysis using tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key fragmentation pathways would likely involve the cleavage of the dithiane ring and the loss of successive water molecules from the polyol chain, providing further structural confirmation. libretexts.orgyoutube.com

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY, COSY, HMQC, HMBC) for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle of this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the protons on the pentanetetrol backbone, the dithiane ring, and the hydroxyl groups. The ¹³C NMR spectrum would display nine unique signals, corresponding to each carbon atom in the molecule, assuming a lack of symmetry. The chemical shifts are influenced by neighboring atoms; for instance, carbons bonded to oxygen in the tetrol chain will appear downfield. libretexts.orglibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (tentative) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |

| Dithiane C2-H | ~4.5-5.0 | ~50-55 | HMBC to Pentanetetrol C5 |

| Dithiane C4/6-H | ~2.8-3.1 | ~30-35 | COSY to Dithiane C5-H |

| Dithiane C5-H | ~1.9-2.2 | ~25-30 | COSY to Dithiane C4/6-H |

| Pentanetetrol C1-H | ~3.4-3.6 | ~62-68 | COSY to C2-H; HMBC to C2, C3 |

| Pentanetetrol C2-H | ~3.6-3.8 | ~70-75 | COSY to C1-H, C3-H |

| Pentanetetrol C3-H | ~3.5-3.7 | ~71-76 | COSY to C2-H, C4-H |

| Pentanetetrol C4-H | ~3.8-4.0 | ~69-74 | COSY to C3-H, C5-H |

| Pentanetetrol C5-H₂ | ~1.7-1.9 | ~35-40 | COSY to C4-H; HMBC to Dithiane C2 |

Note: Chemical shifts are predictive and can vary based on solvent and stereochemistry. Assignments are tentative and require 2D NMR for confirmation.

2D NMR for Structural Connectivity:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). sdsu.edu It would be used to trace the connectivity of the entire pentanetetrol backbone, showing correlations between H1-H2, H2-H3, H3-H4, and H4-H5. It would also confirm the coupling within the dithiane ring (H4/H6 to H5). youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). epfl.ch It allows for the unambiguous assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com It is crucial for connecting different fragments of the molecule. A key correlation would be observed between the protons on C5 of the pentanetetrol chain and C2 of the dithiane ring, definitively establishing the link between the two moieties. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY detects correlations between protons that are close in space, regardless of whether they are bonded. This data can help determine the relative configuration of the hydroxyl groups along the pentanetetrol chain by observing spatial proximities between non-adjacent protons.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Given the presence of four chiral centers in the pentanetetrol moiety (C1, C2, C3, and C4), this compound can exist as multiple stereoisomers, including enantiomeric pairs. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common approach. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating polyhydroxylated compounds due to their ability to form transient diastereomeric complexes through hydrogen bonding and dipole-dipole interactions. nih.gov

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA/IB/IC) |

| Mobile Phase | Hexane/Isopropanol or other non-polar/polar solvent mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (if chromophore present) or Refractive Index (RI) / Evaporative Light Scattering Detector (ELSD) |

| Expected Result | For a racemic mixture, two distinct peaks of equal area corresponding to each enantiomer. The enantiomeric excess can be calculated from the relative peak areas. |

The development of a successful chiral separation method allows for the quality control of stereoselective syntheses, ensuring that the desired enantiomer is produced with high purity.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of 5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol. nih.govnih.gov These calculations solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and the distribution of electrons.

The geometry optimization of this compound would likely reveal a chair conformation for the 1,3-dithiane (B146892) ring, as this is the most stable arrangement for this heterocyclic system. The pentanetetrol side chain, due to its flexibility, can adopt numerous conformations. The final optimized geometry will be a result of the interplay between the steric hindrance of the substituents and the potential for intramolecular hydrogen bonding among the hydroxyl groups.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| C-S Bond Length (Dithiane) | 1.80 - 1.85 Å | Typical single bond length in dithiane rings. |

| C-C Bond Length (Pentane Chain) | 1.52 - 1.55 Å | Standard sp³-sp³ carbon-carbon bond length. |

| C-O Bond Length (Hydroxyl) | 1.42 - 1.45 Å | Typical carbon-oxygen single bond length. |

| S-C-S Bond Angle (Dithiane) | ~113° | Reflects the geometry of the dithiane ring. |

| C-C-C Bond Angle (Pentane Chain) | ~109.5° | Tetrahedral geometry of the carbon chain. |

| O-C-C-O Dihedral Angles | Variable | Dependent on the specific conformation and hydrogen bonding. |

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the electron-donating capability, primarily from sulfur atoms. |

| LUMO Energy | 0.5 to 1.5 eV | Indicates the electron-accepting capability, related to C-S bonds. |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.0 - 4.0 D | Arises from the polar C-S and C-O bonds. |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The conformational landscape of this compound is complex due to the rotational freedom of the pentanetetrol chain and the ring puckering of the dithiane moiety. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques to explore these conformational possibilities. mdpi.comacs.org

MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the transitions between different conformations and their relative populations. For this compound in a solvent, MD simulations would show how the interactions with solvent molecules affect the conformational preferences and the dynamics of intramolecular hydrogen bond formation and breaking. mdpi.com

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Key Dihedral Angles (C1-C2-C3-C4) | Estimated Relative Energy (kcal/mol) | Stabilizing/Destabilizing Factors |

| Extended Chain | anti, anti, anti | 0.0 (Reference) | Minimized steric hindrance. |

| Folded (H-bonding) | gauche, anti, gauche | -1.5 to -2.5 | Intramolecular hydrogen bonding between OH groups. |

| Partially Folded | anti, gauche, anti | -0.5 to -1.0 | Some hydrogen bonding with moderate steric strain. |

| Dithiane Twist-Boat | - | +5.0 to +6.0 | High energy conformation of the dithiane ring. acs.org |

Prediction of Reaction Pathways and Transition States in Dithiane-Polyol Transformations

Computational chemistry is a powerful tool for predicting the feasibility of chemical reactions and for elucidating their mechanisms. catalysis.blogresearchgate.net For this compound, several transformations can be envisaged, such as the deprotection of the dithiane to reveal a carbonyl group, or reactions involving the polyol chain like cyclization or oxidation.

By calculating the potential energy surface for a proposed reaction, chemists can identify the minimum energy path from reactants to products. This path includes transition states, which are the energy maxima along the reaction coordinate and represent the energy barrier that must be overcome for the reaction to occur. The structure of the transition state provides crucial information about the geometry of the reacting species at the point of highest energy.

For instance, the deprotection of the dithiane group typically involves oxidation or the use of metal salts. researchgate.netconicet.gov.arnih.govorganic-chemistry.org Computational studies can model the interaction of the dithiane with different reagents, predict the structure of the intermediates and the transition state for the C-S bond cleavage, and calculate the activation energy. Similarly, the acid-catalyzed cyclization of the polyol chain to form a furan (B31954) or pyran ring can be investigated by modeling the protonation of a hydroxyl group, the subsequent nucleophilic attack by another hydroxyl group, and the final dehydration step.

Table 4: Calculated Activation Energies for Hypothetical Reactions of this compound

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Dithiane Deprotection (Oxidative) | Radical cation intermediate | 15 - 25 |

| Dithiane Deprotection (HgCl₂ assisted) | Lewis acid coordination and hydrolysis | 10 - 20 |

| Acid-Catalyzed Cyclization (to furan) | Protonation, intramolecular Sₙ2 | 20 - 30 |

| Acid-Catalyzed Cyclization (to pyran) | Protonation, intramolecular Sₙ2 | 25 - 35 |

Stereoselectivity Prediction and Mechanism Elucidation

The pentanetetrol chain of this compound contains multiple stereocenters. This inherent chirality can have a profound influence on the stereochemical outcome of its reactions. Computational methods can be employed to predict and explain the stereoselectivity of reactions involving this molecule. nih.govnih.gov

By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially. For example, in a cyclization reaction, the stereochemistry of the starting polyol will dictate the relative orientation of the reacting groups in the transition state. Computational modeling can determine which diastereomeric transition state is lower in energy, thus predicting the stereochemistry of the resulting cyclic ether.

Furthermore, these calculations can elucidate the underlying mechanistic details that govern the observed stereoselectivity. Factors such as steric hindrance, electronic effects, and the formation of specific hydrogen bonding networks in the transition state can be analyzed to understand why one stereochemical pathway is favored over another. This predictive capability is of immense value in the design of stereoselective syntheses.

Advanced Applications in Complex Molecule Synthesis

Utilization as a Chirality Transfer Agent

While the primary source of chirality in 5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol resides in the pentanetetrol backbone, the principles of dithiane chemistry allow for its potential use in asymmetric synthesis. Chiral 1,3-dithianes, particularly those bearing chiral auxiliaries, are known to undergo diastereoselective reactions. In the context of this molecule, the chiral tetrol chain can direct the approach of electrophiles to the lithiated dithiane carbon.

The reaction of a chiral acetal (B89532) derived from a dithiane with an achiral aldehyde can induce the formation of a new chiral secondary-alcohol center with notable diastereoselectivity. researchgate.net This concept, known as asymmetric induction, could be applied to this compound. After deprotonation with a strong base like n-butyllithium to form the 2-lithio-1,3-dithiane anion, the adjacent chiral centers of the tetrol moiety would create a chiral environment. This environment could influence the facial selectivity of subsequent alkylation or addition reactions, effectively transferring the stereochemical information from the tetrol backbone to a newly formed stereocenter.

Integration into Polyketide and Polypropionate Synthesis

Polyketides and polypropionates are major classes of natural products known for their structural complexity and significant biological activities, including antibiotic and antitumor properties. iupac.org Their synthesis is a formidable challenge that often relies on the iterative or convergent assembly of smaller, highly functionalized building blocks. nih.gov The structure of this compound is highly reminiscent of a fragment of a polyketide chain, making it an ideal candidate for integration into such synthetic routes.

The biosynthesis of these natural products often involves the condensation of extender units like malonyl-CoA or (2S)-methylmalonyl-CoA. nih.gov In a laboratory setting, dithiane-containing fragments serve as robust acyl anion equivalents that can mimic these biological transformations. The dithiane portion of the target molecule can be deprotonated and coupled with various electrophiles, such as aldehydes or epoxides, to extend a carbon chain in a manner analogous to a polyketide synthase enzyme. nih.gov This strategy offers a powerful alternative to traditional aldol-based approaches for constructing extended polypropionate segments. iupac.org For instance, the lithiated dithiane could be used to open a chiral epoxide, thereby forming a new carbon-carbon bond and setting additional stereocenters, a key step in building up the carbon skeleton of complex macrolides.

Application in the Construction of Spiroketal and Furan-Pyran Systems

Spiroketals and fused furan-pyran ring systems are common structural motifs in many natural products. The synthesis of these oxygenated heterocycles often involves the cyclization of a hydroxy ketone or a related precursor. The 1,3-dithiane (B146892) group is a well-established masked carbonyl, which can be readily hydrolyzed under mild oxidative or acidic conditions to reveal the parent ketone.

This functionality makes this compound a strategic precursor for such heterocyclic systems. Following a key fragment coupling reaction, the dithiane moiety can be unmasked to generate a δ-hydroxy ketone or a precursor thereof. The polyol chain provides the necessary hydroxyl groups that, under acidic catalysis, can undergo intramolecular cyclization to form pyran or furan (B31954) rings. organic-chemistry.orgespublisher.com For example, acid-catalyzed cyclization of 1,4-dicarbonyl compounds, which could be synthesized using dithiane methodology, is a classic method for preparing furans known as the Paal-Knorr synthesis. organic-chemistry.org Depending on which hydroxyl groups of the tetrol chain participate in the cyclization, various substituted furan, pyran, or even more complex spiroketal structures could be accessed stereoselectively.

Role in Natural Product Total Synthesis as a Linchpin or Fragment Coupling Partner

The concept of using a single building block to join two or more other fragments is known as a linchpin approach. The 1,3-dithiane is arguably the most famous linchpin in modern organic synthesis, owing to its ability to be sequentially alkylated. nih.gov The development of one-flask multicomponent dithiane linchpin coupling protocols allows for the rapid and stereocontrolled assembly of highly functionalized intermediates for complex molecule synthesis. nih.gov

This compound is well-suited to act as a fragment in such a coupling strategy. The dithiane can be lithiated and reacted with a first electrophile (e.g., an epoxide). The resulting adduct, still containing the dithiane, can then be deprotonated again at the dithiane carbon and reacted with a second electrophile, thus coupling three fragments together. This strategy has been successfully applied in the synthesis of numerous complex natural products. uwindsor.ca For example, the synthesis of a key fragment of the potent antitumor agent aplysiatoxin (B1259571) involved the nucleophilic ring-opening of a chiral epoxide with a dithiane anion. uwindsor.ca

| Coupling Strategy | Description | Relevance to Target Compound |

| Sequential Alkylation | The dithiane anion is formed and reacted with a first electrophile. The product is isolated, and the process is repeated with a second, different electrophile. | The tetrol-dithiane can be coupled to one fragment, and then the dithiane can be re-functionalized to add a second, distinct fragment. |

| Linchpin Coupling | A one-pot reaction where a dithiane anion sequentially reacts with two electrophiles, often of different classes (e.g., epoxide then alkyl halide), to assemble three components rapidly. nih.gov | The lithiated dithiane could first open an epoxide and then be trapped by another electrophile in the same flask, efficiently building molecular complexity. |

| Conjugate Addition | The dithiane anion adds to an α,β-unsaturated system (e.g., enone or lactam), a key step in the synthesis of various alkaloids. uwindsor.ca | The tetrol-dithiane anion could be added to an unsaturated ester or ketone to create complex acyclic or cyclic systems. |

Anion Relay Chemistry (ARC) represents a significant evolution of the dithiane linchpin concept, enabling the migration of an anionic charge through a molecule to a new, remote position for further reaction. nih.gov This powerful tactic, pioneered by Amos B. Smith, III, allows for multi-component couplings in a single flask. organic-chemistry.orgthieme-connect.de Type I ARC often involves the reaction of a silyl-substituted dithiane anion with an epoxide. The initial alkoxide formed upon ring-opening triggers a solvent-controlled Brook rearrangement, transferring the negative charge from the oxygen to a carbon atom, which can then react with a second electrophile. organic-chemistry.org

This methodology has been instrumental in the synthesis of diverse and complex natural products, including polyketides, spiroketals, and polypropionates. nih.gov A molecule like this compound could be a target for synthesis using ARC, or a fragment to be incorporated in an ARC sequence. For example, a silyl-dithiane linchpin could be coupled with a chiral epoxide derived from the pentanetetrol backbone to rapidly assemble a significant portion of a complex molecular scaffold. organic-chemistry.orgnih.gov

The synthesis of the title compound itself, and related chiral building blocks, is a crucial aspect of its utility. Such molecules are typically not commercially available and must be prepared through stereoselective synthesis. A common and effective strategy is to start from the "chiral pool," using readily available, enantiopure starting materials like carbohydrates or amino acids.

For example, D-glucose can be transformed into a chiral epoxide, which can then undergo nucleophilic opening by 2-lithio-1,3-dithiane. uwindsor.ca This reaction establishes the key carbon-carbon bond between the dithiane ring and the polyhydroxylated chain with high stereocontrol. Further synthetic manipulations can then be used to elaborate the chain to the desired tetrol structure. This general approach provides reliable access to a variety of polyhydroxylated dithiane building blocks, which are valuable intermediates for the synthesis of complex targets such as prostaglandins (B1171923) and other natural products. uwindsor.casigmaaldrich.com

Precursor for Other Thiaheterocycles and Sulfur-Containing Scaffolds

Beyond its role as a masked carbonyl, the 1,3-dithiane ring itself can be chemically transformed into other sulfur-containing heterocycles. While 1,3-dithianes are workhorse building blocks, related structures like 1,4-dithianes and thietanes also have unique and useful reactivity. beilstein-journals.orgnih.govbeilstein-journals.org Synthetic methods exist for the ring contraction or expansion of sulfur heterocycles, suggesting that this compound could serve as a precursor to other thiaheterocycles. For instance, certain dithiane derivatives can be converted to other heterocyclic systems, which in turn may possess interesting biological properties, such as the 1,2-dithiole-3-thione core found in some anticancer and anti-inflammatory agents. nih.gov The transformation of the dithiane moiety could open pathways to novel sulfur-containing analogues of natural products, where the sulfur heterocycle itself is a key pharmacophore.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Routes

A primary challenge in the study of 5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol is the development of efficient and highly stereoselective synthetic routes. The pentane-1,2,3,4-tetrol (B1208840) backbone contains four contiguous stereocenters, leading to the possibility of sixteen stereoisomers. The ability to selectively synthesize a single isomer is paramount for its application in areas such as total synthesis and medicinal chemistry.

Future research in this area should focus on several promising strategies:

Chiral Pool Synthesis: One of the most effective methods for preparing optically active compounds is to start from readily available enantiopure building blocks, a strategy known as chiral pool synthesis. elsevierpure.comwikipedia.org Carbohydrates, such as D-glucose, D-mannose, or D-xylose, represent an ideal starting point for the synthesis of the polyol fragment. elsevierpure.comresearchgate.net These natural products provide a pre-existing and correctly configured array of hydroxyl groups. The challenge lies in the selective manipulation of these hydroxyl groups and the introduction of the dithiane moiety at the appropriate position.

Asymmetric Dihydroxylation and Epoxidation: The Sharpless asymmetric dihydroxylation and epoxidation reactions are powerful tools for the enantioselective installation of hydroxyl groups onto prochiral olefins. A potential synthetic route could involve the synthesis of a dithiane-containing unsaturated precursor, followed by asymmetric dihydroxylation to introduce the desired stereocenters. The predictability and high enantioselectivity of these methods make them attractive for controlling the absolute stereochemistry of the polyol chain.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations has emerged as a powerful strategy in organic synthesis. Chiral proline derivatives, for instance, can catalyze asymmetric aldol (B89426) reactions, which could be employed to build the carbon skeleton of the target molecule with high stereocontrol.

Biocatalysis: The use of enzymes or whole microbial cells offers a green and highly selective alternative for the synthesis of polyhydroxylated compounds. nih.gov Biocatalytic methods can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov For instance, dehydrogenases can be used for the stereoselective reduction of keto-dithiane precursors, or aldolases could be employed to form the carbon-carbon bonds of the pentanetetrol backbone with precise stereochemical control. elsevierpure.com The use of biocatalysis aligns with the growing demand for sustainable chemical synthesis. mdpi.com

A significant challenge in any of these approaches will be the development of analytical methods to determine the stereochemical purity of the synthesized compounds.

Exploration of Alternative Reactivity Modalities of the Dithiane-Polyol System

The 1,3-dithiane (B146892) group is most famously known for its ability to undergo "umpolung" or polarity reversal. wikipedia.orgorganic-chemistry.orgyoutube.com Deprotonation at the C2 position with a strong base, such as n-butyllithium, generates a nucleophilic acyl anion equivalent that can react with a wide range of electrophiles. organic-chemistry.org This classic Corey-Seebach reaction provides a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org

Future research should explore the reactivity of the 2-lithio-1,3-dithiane derived from the polyol precursor. The presence of the neighboring polyol chain, with its multiple hydroxyl groups, presents both challenges and opportunities. The acidic protons of the hydroxyl groups will need to be protected prior to the deprotonation of the dithiane. The choice of protecting groups will be crucial, as they must be stable to the strongly basic conditions of the lithiation and subsequent reactions, yet readily removable without affecting the rest of the molecule. wikipedia.org

Beyond the classic umpolung reactivity, other reactivity modalities of the dithiane-polyol system warrant investigation:

Deprotection and Further Functionalization: The dithiane group can be hydrolyzed back to a carbonyl group under various conditions, often using heavy metal salts or oxidizing agents. nih.govuwindsor.ca This would unmask a reactive aldehyde functionality, which can then be used in a plethora of subsequent transformations, such as Wittig reactions, reductions to alcohols, or oxidations to carboxylic acids. The development of mild and selective deprotection methods that are compatible with the sensitive polyol moiety is a key challenge. asianpubs.org

Reductive Desulfurization: The dithiane can be removed entirely through reductive desulfurization, typically using Raney nickel. This would result in a methylene (B1212753) group, providing access to a different class of polyhydroxylated alkanes.

Oxidation of the Sulfur Atoms: Oxidation of the sulfur atoms of the dithiane to sulfoxides or sulfones would alter the electronic properties of the ring and could open up new avenues for reactivity.

The interplay between the reactivity of the dithiane and the functionality of the polyol chain is a rich area for future exploration. The diastereoselective reactions of the lithiated dithiane with chiral electrophiles, influenced by the stereocenters in the polyol chain, is a particularly interesting avenue of research. uwindsor.ca

Green Chemistry Approaches to the Synthesis and Transformation of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and manipulation of this compound provide numerous opportunities to implement greener methodologies.

Use of Renewable Feedstocks: As mentioned previously, the use of carbohydrates from biomass as a starting material for the polyol chain is a prime example of employing renewable feedstocks. nih.govgreenchemistry-toolkit.orgresearchgate.netnrel.gov This approach reduces the reliance on petrochemical-derived starting materials.

Catalytic Methods: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. The development of catalytic methods for both the formation and deprotection of the dithiane group is a key research goal. Several solid acid catalysts and Lewis acids have been shown to be effective for the synthesis of 1,3-dithianes, often under solvent-free conditions. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or in environmentally benign solvents like water, can significantly reduce the environmental impact of a synthetic process. thieme-connect.comresearchgate.netsemanticscholar.org Research into solvent-free dithiane formation and deprotection is an active area. thieme-connect.comresearchgate.net

Biocatalysis: As discussed in section 8.1, biocatalysis offers a highly green approach to the synthesis of the target molecule. nih.govmdpi.com Enzymes operate under mild conditions in aqueous environments and can provide exquisite selectivity, reducing the need for protecting groups and minimizing waste.

The following table summarizes some green catalytic approaches for the synthesis of 1,3-dithianes that could be applicable to the synthesis of this compound:

| Catalyst | Reaction Conditions | Advantages |

| Lithium tetrafluoroborate (B81430) (LiBF4) | Solvent-free, 25 °C | Mild, efficient, catalyst can be recovered and reused. thieme-connect.com |

| Perchloric acid on silica (B1680970) gel (HClO4-SiO2) | Solvent-free, room temperature | Highly efficient, reusable catalyst. organic-chemistry.org |

| Yttrium triflate | Catalytic amount | Chemoselective for aldehydes. organic-chemistry.org |

| Tungstophosphoric acid (H3PW12O40) | Solvent-free | Highly selective, effective for hindered carbonyls. organic-chemistry.org |

| Iodine | Catalytic amount | Mild reaction conditions. organic-chemistry.org |

Design of Analogues with Enhanced Synthetic Utility or Novel Reactivity Profiles

The structure of this compound can be systematically modified to create analogues with potentially enhanced synthetic utility or novel reactivity.

Variation of the Thioacetal: Replacing the 1,3-dithiane with other thioacetals, such as a 1,3-dithiolane (B1216140), could influence the stability and reactivity of the acyl anion equivalent. Metallated dithiolanes, for example, are known to be more prone to fragmentation. organic-chemistry.org

Introduction of Additional Functional Groups: The incorporation of other functional groups onto the polyol chain or the dithiane ring could lead to new synthetic opportunities. For example, an additional substituent on the dithiane ring could influence the stereochemical outcome of its reactions.

Synthesis of C-Glycoside Analogues: The polyol chain of this compound is reminiscent of the sugar backbone of a glycoside. The dithiane moiety can be considered a synthetic equivalent of an anomeric carbon. The development of synthetic routes to C-glycoside analogues, where the anomeric oxygen is replaced by a carbon-carbon bond, is an area of significant interest in carbohydrate chemistry. nih.govucr.eduthieme-connect.denih.gov These analogues are often more stable to enzymatic and chemical hydrolysis than their O-glycoside counterparts. The dithiane-polyol could serve as a key intermediate in the synthesis of such C-glycosides.

The exploration of these and other analogues will undoubtedly lead to a deeper understanding of the structure-activity relationships of this class of compounds and expand their utility in organic synthesis.

Q & A

Basic Question: What experimental strategies are recommended for synthesizing and purifying 5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol?

Methodological Answer:

Synthesis of this compound requires multi-step protection/deprotection strategies due to its four hydroxyl groups and the 1,3-dithiane moiety. A modular approach could involve:

- Step 1: Selective protection of hydroxyl groups using silyl ethers or acetates to avoid unwanted side reactions.

- Step 2: Formation of the 1,3-dithiane ring via cyclization with 1,2-ethanedithiol under acidic conditions.

- Step 3: Deprotection and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, methanol/water mobile phase).

- Characterization: Confirm purity using GC-MS (>98% purity threshold) and structural integrity via / NMR and FT-IR spectroscopy .

Advanced Question: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

Conflicting stability data often arise from differences in experimental design. To address this:

- Controlled Replicates: Perform stability studies in triplicate under standardized conditions (e.g., 25°C, ionic strength 0.1 M).

- Analytical Consistency: Use UV-Vis spectroscopy (λ = 250–300 nm) and LC-MS to monitor degradation products.

- pH-Dependent Kinetics: Apply pseudo-first-order kinetics to compare degradation rates at pH 2, 7, and 12.

- Mechanistic Probes: Use NMR to track thiol exchange reactions in the dithiane ring, which may explain instability in alkaline conditions.

- Cross-Validation: Compare results with computational models (e.g., DFT calculations for hydrolysis pathways) .

Basic Question: What analytical techniques are essential for characterizing the stereochemistry of this compound?

Methodological Answer:

The compound’s four stereocenters necessitate rigorous stereochemical analysis:

- Chiral HPLC: Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase to separate enantiomers.

- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction (crystallize in ethanol/water).

- Optical Rotation: Measure specific rotation ([α]) and compare with literature values.

- NOESY NMR: Identify spatial proximity between protons to infer relative stereochemistry .

Advanced Question: How can researchers design experiments to investigate the compound’s potential as a chiral ligand in asymmetric catalysis?

Methodological Answer:

To evaluate catalytic efficacy:

- Ligand Screening: Test the compound in model reactions (e.g., asymmetric aldol or epoxidation) alongside established ligands (e.g., BINOL).

- Reaction Optimization: Vary parameters (temperature, solvent polarity, catalyst loading) and monitor enantiomeric excess (ee) via chiral GC or HPLC.

- Spectroscopic Probes: Use NMR to study coordination with metal catalysts (e.g., Ti(OiPr)).

- Computational Insights: Perform docking studies to predict binding modes and transition-state geometries .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Ventilation: Use fume hoods for synthesis and purification due to potential release of volatile sulfur-containing byproducts.

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Waste Disposal: Neutralize acidic/basic waste streams before disposal and segregate sulfur-containing waste.

- Emergency Procedures: Maintain spill kits with activated charcoal for dithiane-containing spills .

Advanced Question: How can researchers validate conflicting bioactivity data for this compound in antimicrobial assays?

Methodological Answer:

- Standardized Assays: Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Control Redundancy: Include positive (e.g., ampicillin) and negative (DMSO solvent) controls in triplicate.

- Mechanistic Studies: Perform time-kill assays and SEM imaging to assess membrane disruption.

- Data Normalization: Express activity relative to cell viability (MTT assay) to rule out cytotoxicity artifacts .

Basic Question: What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Prediction: Use ChemAxon or ACD/Labs to estimate partition coefficients.

- pKa Estimation: Employ SPARC or MarvinSuite to predict acidity of hydroxyl groups.

- Solubility Modeling: Apply COSMO-RS for aqueous solubility in different solvents.

- Conformational Analysis: Perform molecular dynamics (MD) simulations to study dithiane ring flexibility .

Advanced Question: What strategies can mitigate synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer:

- Process Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., dithiane ring formation).

- Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME).

- Quality by Design (QbD): Use DOE (Design of Experiments) to identify critical process parameters (CPPs).

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.